molecular formula C13H15N5O3S B2995766 methyl 4-({[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate CAS No. 325994-75-0

methyl 4-({[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate

Cat. No. B2995766
CAS RN: 325994-75-0
M. Wt: 321.36
InChI Key: OXVLVAVRJSHVNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 4-({[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate” is a complex organic compound. It contains a 1,2,4-triazole moiety, which is a five-membered ring containing three nitrogen atoms . This class of compounds is known for their ability to bind with a variety of enzymes and receptors in biological systems, showing versatile biological activities .


Synthesis Analysis

The synthesis of similar 1,2,4-triazole derivatives has been reported in the literature . These compounds are typically synthesized by condensation of aminotriazoles with various aromatic aldehydes . The structures of these derivatives are confirmed by spectroscopic techniques like IR, 1H-NMR, and Mass spectroscopy .


Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives is characterized by a five-membered ring containing three nitrogen atoms . They possess abundant π-electrons and unshared electron pairs on the nitrogen atom that can interact with d-orbitals of any metal to provide a protective film .


Chemical Reactions Analysis

1,2,4-Triazole derivatives can undergo a variety of chemical reactions. For instance, they can react with ethyl bromoacetate to yield ethyl [(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate . They can also form Schiff bases through condensation with aromatic aldehydes .


Physical And Chemical Properties Analysis

1,2,4-Triazole derivatives are known for their strong chemical activity and low toxicity . They are amphoteric in nature, forming salts with acids as well as bases, and have a special affinity towards metal surfaces .

Scientific Research Applications

Antimicrobial and Antiviral Research

Compounds with a 1,2,4-triazole core have shown significant antimicrobial and antiviral activities. Derivatives of this class have been synthesized and tested against various microorganisms and viruses, showing promising results in inhibiting their growth or replication .

Cancer Research

Aromatase inhibitors that contain 1,2,4-triazole derivatives have been developed for breast cancer treatment. These compounds can be used in PET/SPECT studies to image tumors and understand their biochemistry .

Corrosion Inhibition

1,2,4-Triazole derivatives have been investigated as corrosion inhibitors for metals such as copper in saline environments. Their ability to form protective layers on metal surfaces makes them valuable in materials science research .

Drug Development

The triazole ring is a common motif in pharmaceuticals. It is present in drugs with various therapeutic applications, including antifungal, antiviral, antimigraine, anxiolytic, antidepressant, and antitumoral agents .

Enzyme Inhibition

Triazole derivatives can act as enzyme inhibitors, affecting the biosynthesis pathways of certain hormones or neurotransmitters. This property is useful in studying diseases related to enzyme dysregulation .

Metal Complex Formation

Triazole compounds can form chelates with metals, which have potential applications in medicinal chemistry. These complexes can be studied for their antidiabetic properties among other therapeutic uses .

Future Directions

Given the versatile biological activities of 1,2,4-triazole derivatives, future research could focus on exploring their potential applications in medicine, agriculture, and industry . Additionally, their effectiveness as corrosion inhibitors suggests potential uses in materials science .

properties

IUPAC Name

methyl 4-[[2-[(4-amino-5-methyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O3S/c1-8-16-17-13(18(8)14)22-7-11(19)15-10-5-3-9(4-6-10)12(20)21-2/h3-6H,7,14H2,1-2H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXVLVAVRJSHVNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1N)SCC(=O)NC2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-({[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.